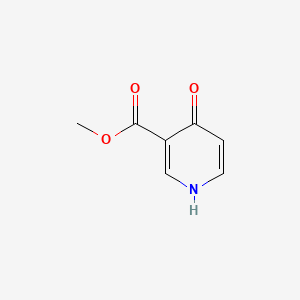

Methyl 4-hydroxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXKOZLARNEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986646 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-25-3, 67367-24-2 | |

| Record name | Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-hydroxynicotinate from 3-Cyanopyridine

Abstract

Methyl 4-hydroxynicotinate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a range of pharmacologically active molecules. Its synthesis from readily available starting materials like 3-cyanopyridine presents a multi-step chemical challenge requiring a nuanced understanding of pyridine chemistry. This guide provides an in-depth technical exploration of a robust synthetic pathway, emphasizing the strategic rationale behind procedural choices, detailed mechanistic insights, and field-proven experimental protocols. We will dissect a validated route proceeding through N-oxidation of the pyridine ring, subsequent sigmatropic rearrangement to install the C4-oxygen functionality, tandem hydrolysis, and final esterification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable transformation.

Strategic Overview: A Logic-Driven Synthetic Approach

The direct conversion of 3-cyanopyridine to this compound is not feasible in a single step. The primary challenges are the introduction of a hydroxyl group onto the electron-deficient pyridine ring at the 4-position and the conversion of the nitrile to a methyl ester. A retrosynthetic analysis suggests that the final step would logically be an esterification of 4-hydroxynicotinic acid. The core problem, therefore, is the synthesis of this key intermediate from 3-cyanopyridine.

Direct hydroxylation of the pyridine ring is notoriously difficult. A more sophisticated and reliable strategy involves modulating the electronics of the ring through N-oxidation. This approach activates the pyridine ring for subsequent functionalization. Our proposed forward synthesis is therefore a multi-stage process designed for efficiency and control.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Chemistry Behind the Transformation

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and safe execution.

Step 1: N-Oxidation of 3-Cyanopyridine

The initial step involves the oxidation of the pyridine nitrogen. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an oxygen donor. Hydrogen peroxide, often in the presence of an acid catalyst like sulfuric acid, is a common and effective oxidant for this transformation.[1][2][3] The acid protonates the hydrogen peroxide, making it a more potent oxidizing agent.

Caption: Simplified mechanism for the N-Oxidation of 3-cyanopyridine.

The formation of the N-oxide is crucial as it electronically alters the pyridine ring. The N-oxide oxygen can donate electron density into the ring, making the C2 and C4 positions more susceptible to electrophilic attack and rearrangement.

Step 2: Rearrangement to Install the 4-Hydroxy Precursor

With the N-oxide in hand, we can functionalize the 4-position. A classic method is reaction with an acid anhydride, such as acetic anhydride. This proceeds through a[4][4]-sigmatropic rearrangement.[5]

-

Acylation: The N-oxide oxygen attacks the carbonyl carbon of acetic anhydride, forming an N-acetoxy pyridinium intermediate.

-

Deprotonation: A base (often acetate from the first step) removes a proton from the C4 position, forming a diene-like intermediate.

-

[4][4]-Sigmatropic Rearrangement: A concerted rearrangement occurs where the acetoxy group migrates from the nitrogen to the C4 position.

-

Rearomatization: The pyridine ring rearomatizes to yield 4-acetoxy-3-cyanopyridine.

This rearrangement elegantly installs an oxygen functionality at the desired position, which can then be easily hydrolyzed to the required hydroxyl group.

Step 3: Tandem Hydrolysis to 4-Hydroxynicotinic Acid

Following the rearrangement, the intermediate contains both a 4-acetoxy group and a 3-cyano group. Both must be hydrolyzed. This is typically achieved by heating in strong acid or base.

-

Under Acidic Conditions (e.g., HCl): The nitrile is first protonated, making the carbon more electrophilic for attack by water.[6][7][8] This proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4] Simultaneously, the acetoxy ester is hydrolyzed to a hydroxyl group and acetic acid.

-

Under Basic Conditions (e.g., NaOH): A hydroxide ion directly attacks the electrophilic nitrile carbon.[7][9] This also forms an amide intermediate that is further hydrolyzed to a carboxylate salt and ammonia gas.[4] The acetoxy ester is saponified to the hydroxyl group and an acetate salt. An acidic workup is then required to protonate the carboxylate and yield the free carboxylic acid.

Step 4: Fischer Esterification to the Final Product

The final step is the conversion of the carboxylic acid group of 4-hydroxynicotinic acid to a methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]

To drive the equilibrium towards the product, methanol is used in large excess, acting as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is employed. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[10]

Caption: The Protonation-Addition-Elimination mechanism of Fischer Esterification.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures and represent a reliable pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 3-Cyanopyridine N-oxide

-

Rationale: This protocol uses hydrogen peroxide as the oxidant and sulfuric acid as a co-catalyst to achieve a high-selectivity N-oxidation.[1][3] The temperature is carefully controlled to prevent runaway reactions and minimize side-product formation.

-

Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-cyanopyridine (104.1 g, 1.0 mol), water (150 mL), and silicomolybdic acid (5.0 g, catalyst).[3]

-

Heating: Begin stirring and add concentrated sulfuric acid (15 g) slowly. Heat the mixture to 75-85°C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (150 mL, approx. 1.5 mol) dropwise via the dropping funnel over 10-12 hours, ensuring the internal temperature does not exceed 85°C.

-

Reaction Completion: After the addition is complete, maintain the mixture at 80°C for an additional 6-8 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to 10-15°C in an ice bath. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 3-cyanopyridine N-oxide.

Protocol 3.2: Synthesis of 4-Hydroxynicotinic Acid

-

Rationale: This one-pot procedure combines the rearrangement and subsequent hydrolysis steps. Acetic anhydride serves as the rearranging agent, and the subsequent addition of hydrochloric acid facilitates the hydrolysis of both the intermediate acetoxy group and the nitrile.

-

Setup: To a 500 mL flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine N-oxide (60.0 g, 0.5 mol) and acetic anhydride (150 mL).

-

Rearrangement: Heat the mixture to reflux (approx. 140°C) for 4-6 hours. The solution will darken.

-

Hydrolysis: Cool the mixture to room temperature. Cautiously and slowly, add concentrated hydrochloric acid (200 mL) in portions. The addition is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 12-18 hours to effect complete hydrolysis.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to 0-5°C. The product, 4-hydroxynicotinic acid, will precipitate.

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold water and then with cold acetone. Recrystallize from hot water if necessary to obtain pure 4-hydroxynicotinic acid.

Protocol 3.3: Synthesis of this compound

-

Rationale: A standard Fischer esterification using a large excess of methanol to drive the reaction to completion. Thionyl chloride (SOCl₂) is a convenient acid catalyst as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxynicotinic acid (69.5 g, 0.5 mol) in methanol (300 mL).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (44 mL, 0.6 mol) dropwise over 30 minutes. Gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours. The solid should dissolve as the reaction progresses.

-

Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8) to neutralize the excess acid. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, this compound, can be recrystallized from an ethanol/water mixture for higher purity.

Data Summary and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |

| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | - | 51 |

| 3-Cyanopyridine N-oxide | C₆H₄N₂O | 120.11 | 90-95% | 169-172[2][3] |

| 4-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 75-85% | >300 (decomposes) |

| This compound | C₇H₇NO₃ | 153.14 | 85-95% | 208-211 |

Troubleshooting and Field Insights

-

N-Oxidation Temperature Control: The N-oxidation with H₂O₂ is exothermic. Poor temperature control can lead to over-oxidation or decomposition, significantly reducing the yield. A slow, controlled addition of the peroxide is paramount.

-

Hydrolysis Vigor: The hydrolysis of the nitrile with strong acid is slow and requires prolonged heating. Monitoring the reaction by TLC or LC-MS is recommended to ensure full conversion and avoid isolating the intermediate amide.

-

Esterification Anhydrous Conditions: Water is a byproduct of the Fischer esterification and its presence can reverse the reaction. While using a large excess of alcohol mitigates this, ensuring all glassware is dry and using a drying tube is good practice for maximizing yield.

-

Purification of Final Product: The final product has both a basic pyridine nitrogen and an acidic phenol-like hydroxyl group, making it somewhat amphoteric. Neutralization after esterification must be done carefully to the isoelectric point to ensure maximum precipitation.

References

- 1. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemtube3d.com [chemtube3d.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxynicotinate

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of Methyl 4-hydroxynicotinate. In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. For this compound, while some of its properties are documented, a significant portion of its experimental data remains to be fully elucidated in the public domain.

This guide, therefore, adopts a dual approach. We will present the available data, clearly distinguishing between predicted and experimentally verified values. Furthermore, where experimental data is lacking, we will provide detailed, field-proven protocols for the determination of these crucial properties. Our objective is to not only summarize the current state of knowledge but also to empower you, the researcher, with the practical methodologies to uncover the yet unknown. We will also delve into the intriguing solid-state chemistry of its parent compound, 4-hydroxynicotinic acid, to offer insights into the potential complexities and opportunities that this compound may present.

Molecular Identity and Structure

This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid methyl ester, is a pyridine derivative with the chemical formula C₇H₇NO₃.[1][2][3][4] Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester group at the 3-position.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note the distinction between predicted values, which are computationally derived, and experimental values, which are determined through laboratory measurement. The lack of extensive experimental data highlights an area ripe for further investigation.

| Property | Value | Source |

| CAS Number | 67367-24-2 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 153.14 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available | [5] |

| Boiling Point | 338.3 ± 22.0 °C (Predicted) | [2] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.18 ± 0.10 (Predicted) | [2] |

| Solubility | Data not available | [5] |

Tautomerism and the Potential for Polymorphism: An Expert Insight

A key aspect of the physicochemical profile of this compound is its potential for tautomerism and, consequently, polymorphism. The parent compound, 4-hydroxynicotinic acid, is known to exhibit tautomeric polymorphism, existing in both the enol (4-hydroxypyridine) and keto (4-oxo-1,4-dihydropyridine) forms in the solid state.[6] This phenomenon has significant implications for properties such as solubility, stability, and bioavailability.

Given this precedent, it is highly probable that this compound also exists in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for the migration of a proton to the ring nitrogen, forming a zwitterionic keto tautomer.

Tautomeric Equilibrium of this compound

Caption: Potential tautomeric equilibrium of this compound.

The existence of different tautomers can lead to the formation of various crystalline structures, or polymorphs, each with distinct physicochemical properties. For drug development professionals, understanding and controlling polymorphism is critical, as different polymorphs can have different melting points, solubilities, and dissolution rates, which can impact the safety and efficacy of a drug product.

Spectroscopic Characterization: A Theoretical Framework

4.1. ¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the hydroxyl group.

4.2. ¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We would expect to see signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretching vibrations of the pyridine ring.

4.4. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z 153.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established pharmacopeial and scientific methodologies.

5.1. Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat distribution.

-

Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Preliminary Determination: Place the capillary tube in a melting point apparatus and heat rapidly to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Place a new capillary with the sample in the apparatus and heat to approximately 10°C below the approximate melting point.

-

Heating Rate: Reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record Melting Range: Record the temperature at which the first drop of liquid is observed and the temperature at which all the solid has melted. A pure compound should have a melting range of 1-2°C.

5.2. Determination of Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability of a drug substance. The shake-flask method is a reliable technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of this compound to each buffer solution in separate flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

5.3. Determination of pKa

The pKa value is the pH at which a molecule is 50% ionized. It is a crucial parameter for understanding the absorption and distribution of a drug. Potentiometric titration is a common method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Reactivity and Chemical Stability

The reactivity of this compound is dictated by its functional groups: the pyridine ring, the hydroxyl group, and the methyl ester.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The ring can also undergo electrophilic and nucleophilic substitution reactions, although the conditions required may be harsh.

-

Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated. It can also undergo etherification and esterification reactions.

-

Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxynicotinic acid and methanol.

The compound should be stored in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[5]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its functional groups provide multiple points for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. It is used as a reagent in the synthesis of Trigonelline, an alkaloid with phytoestrogenic activity.[2]

Conclusion: A Call for Further Investigation

This compound is a compound of significant interest with a physicochemical profile that is not yet fully characterized in the public domain. The predicted properties and the known polymorphism of its parent compound suggest a rich and complex solid-state chemistry that warrants further experimental investigation. This guide has provided a summary of the available information and, more importantly, a roadmap of robust experimental protocols for the determination of its key physicochemical properties. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising molecule.

References

Spectroscopic Data of Methyl 4-hydroxynicotinate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 4-hydroxynicotinate (CAS: 67367-24-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. As experimental spectra are not consistently available across public databases, this document leverages high-fidelity computational predictions to serve as a reliable reference for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, offering field-proven insights for professionals in drug development and chemical research. All protocols and interpretations are designed to be self-validating, ensuring scientific integrity.

Molecular Structure and Tautomerism

This compound, with the molecular formula C₇H₇NO₃, primarily exists in its pyridone tautomeric form, which is crucial for understanding its spectroscopic behavior, particularly the broad O-H/N-H signal in IR and the chemical shifts in NMR. For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Predicted Data Context)

A standard protocol for acquiring NMR data is as follows. The predicted data presented assumes these conditions.

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like O-H or N-H.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.[]

¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridone ring's electronics strongly influence the chemical shifts.

| Position | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Assignment |

| N1-H | ~11.5 | broad singlet | - | 1H | Exchangeable proton |

| H-2 | ~8.3 | singlet | - | 1H | Aromatic H |

| H-6 | ~7.6 | doublet | ~7.0 | 1H | Aromatic H |

| H-5 | ~6.5 | doublet | ~7.0 | 1H | Aromatic H |

| O-CH₃ | ~3.8 | singlet | - | 3H | Methyl ester H |

Interpretation and Expertise:

-

The N1-H proton is predicted to be highly deshielded (~11.5 ppm) and broad due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its presence strongly supports the pyridone tautomer.

-

The H-2 proton appears as a singlet at a very downfield position (~8.3 ppm). This is due to its position alpha to the ring nitrogen and its vinylogous relationship to the carbonyl group, both of which are strongly electron-withdrawing.

-

The H-6 proton (~7.6 ppm) is a doublet, coupled to H-5. It is downfield due to the deshielding effect of the adjacent ring nitrogen.

-

The H-5 proton (~6.5 ppm) is a doublet, coupled to H-6. It is the most upfield of the ring protons, influenced by the electron-donating nature of the N-H group.

-

The methyl ester protons (~3.8 ppm) appear as a sharp singlet, as expected, with a chemical shift typical for a methyl group attached to an ester oxygen.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

| Position | Predicted δ (ppm) | Assignment |

| C-7 | ~168 | Ester Carbonyl |

| C-4 | ~165 | Pyridone Carbonyl |

| C-2 | ~145 | Aromatic C |

| C-6 | ~140 | Aromatic C |

| C-5 | ~118 | Aromatic C |

| C-3 | ~110 | Aromatic C |

| C-8 | ~52 | Methyl ester C |

Interpretation and Expertise:

-

Carbonyl Carbons (C-7, C-4): Two distinct signals are predicted in the far downfield region (>160 ppm), characteristic of C=O groups. The ester carbonyl (C-7) and the ring carbonyl (C-4) are in different electronic environments, hence their separate signals.

-

Aromatic Carbons (C-2, C-6, C-5, C-3): Four signals are expected in the aromatic region (110-150 ppm). C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. C-3 and C-5 are more shielded. C-3, being adjacent to the ester and vinylogous to the nitrogen, has a distinct shift from C-5.

-

Methyl Carbon (C-8): The methyl carbon of the ester group is predicted around 52 ppm, a typical value for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-2800 | Broad, Strong | N-H Stretch | Pyridone N-H |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Methyl C-H |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1650 | Strong | C=O Stretch | Pyridone Carbonyl |

| 1600-1450 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester C-O |

Interpretation and Expertise:

-

N-H Stretch: A very broad and strong absorption band is expected between 3100-2800 cm⁻¹. This is a hallmark of the N-H group in the pyridone tautomer involved in strong hydrogen bonding.

-

C=O Stretches: Two distinct carbonyl absorptions validate the structure. The ester C=O stretch appears at a higher frequency (~1720 cm⁻¹) than the pyridone C=O (~1650 cm⁻¹). The lower frequency of the pyridone carbonyl is due to resonance within the ring, which gives it less double-bond character.

-

Aromatic Region: A series of bands between 1600-1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex bands, including the strong C-O stretch of the ester group (~1250 cm⁻¹), which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules.

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

Predicted MS Data

The molecular weight of this compound (C₇H₇NO₃) is 153.14 g/mol .

| m/z (Predicted) | Proposed Fragment | Identity |

| 153 | [M]⁺ | Molecular Ion |

| 122 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 94 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 66 | [C₄H₄N]⁺ | Pyridine ring fragment |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺ is expected at m/z = 153. The fragmentation pattern provides a self-validating system to confirm the structure.

Caption: Predicted EI-MS fragmentation of this compound.

-

Loss of Methoxy Radical: A primary fragmentation event is the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a stable acylium ion at m/z = 122.

-

Loss of Carbomethoxy Radical: Cleavage of the bond between the pyridine ring and the ester group results in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), yielding an ion at m/z = 94.

-

Further Fragmentation: The ion at m/z 94 can subsequently lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 66, corresponding to a fragment of the core pyridine ring.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-consistent spectroscopic profile for this compound. The key features—such as the downfield N-H proton signal, two distinct carbonyl absorptions in both ¹³C NMR and IR, and a logical fragmentation pattern in mass spectrometry—unequivocally support the assigned pyridone structure. This guide serves as a foundational reference for researchers utilizing this compound, enabling confident identification and quality control in a laboratory setting.

References

Crystal structure of Methyl 4-hydroxynicotinate

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-hydroxynicotinate: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to various bioactive molecules. While a definitive, publicly available crystal structure of this compound is not yet reported in major crystallographic databases, this guide provides a comprehensive, predictive analysis of its anticipated solid-state structure. By drawing upon established crystallographic data of analogous compounds, this document outlines the probable molecular geometry, key intermolecular interactions governing its crystal packing, and a detailed methodology for its experimental structure determination. This guide is intended to serve as a foundational resource for researchers working with this molecule, providing both theoretical insights and practical protocols for its crystallographic analysis.

Introduction: The Significance of this compound

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in numerous physiological processes and pharmaceutical compounds. The introduction of a hydroxyl group and a methyl ester to the pyridine ring, as in this compound, significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can have profound effects on its biological activity and pharmacokinetic properties. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development, as it influences crucial parameters such as solubility, stability, and bioavailability. This guide provides a robust framework for anticipating and experimentally verifying the crystal structure of this compound.

Synthesis and Crystallization Strategies

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, typically involving the esterification of 4-hydroxynicotinic acid. A common and effective method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a suspension of 4-hydroxynicotinic acid (1 equivalent) in methanol (10-20 volumes), cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, at 0 °C.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For a polar molecule like this compound, a variety of crystallization techniques can be employed.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[2][3]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

The choice of solvent is crucial and often requires empirical screening of various solvent systems.

Predicted Molecular Geometry and Conformation

The molecular structure of this compound is expected to be largely planar due to the aromaticity of the pyridine ring. The hydroxyl and methyl ester substituents will, however, influence the final conformation.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value | Rationale |

| Pyridine Ring | Planar | Aromatic system |

| C-O (hydroxyl) bond length | ~1.36 Å | Typical for phenolic C-O bonds |

| C=O (ester) bond length | ~1.21 Å | Standard for carbonyl groups |

| C-O (ester) bond length | ~1.34 Å | Typical for ester C-O single bonds |

| Dihedral angle (ring to ester) | Near 0° or 180° | Conjugation favors planarity |

The orientation of the methyl ester group relative to the pyridine ring will be a key conformational feature, likely adopting a conformation that minimizes steric hindrance while maximizing electronic conjugation.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dictated by a hierarchy of intermolecular interactions.[4][5][6]

Hydrogen Bonding

The presence of both a hydroxyl group (donor) and a pyridine nitrogen and carbonyl oxygen (acceptors) strongly suggests that hydrogen bonding will be the dominant intermolecular force. The most probable hydrogen bonding motif is an O-H···N interaction between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. This is a robust and commonly observed synthon in pyridine-containing crystal structures.

π-π Stacking

The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset, depending on the electrostatic potential of the aromatic system.

Weaker Interactions

C-H···O interactions, involving the aromatic C-H bonds and the carbonyl oxygen, are also expected to contribute to the overall packing efficiency.

Diagram 1: Predicted Intermolecular Interactions

Caption: Predicted key intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements crystallographic data.

-

FT-IR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), and aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).[7]

-

¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure in solution, with chemical shifts indicative of the electronic environment of each nucleus.[8]

-

Mass Spectrometry: Will determine the molecular weight of the compound, confirming its elemental composition.

Experimental Workflow for Crystal Structure Determination

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Diagram 2: Single-Crystal X-ray Diffraction Workflow

Caption: A typical workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like Patterson or direct methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.

-

Validation and Analysis: The final structure is validated for geometric and crystallographic consistency. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, scientifically grounded prediction of its key structural features. The molecule is anticipated to be planar, with a crystal packing dominated by strong O-H···N hydrogen bonds and supplemented by π-π stacking and weaker C-H···O interactions. The provided synthesis, crystallization, and crystallographic analysis protocols offer a clear roadmap for researchers to experimentally determine and validate the structure. Such an endeavor would be a valuable contribution to the field, providing crucial insights for the future design and development of novel therapeutics based on the nicotinic acid scaffold.

References

- 1. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]

- 2. 4-Methylpyridinium 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

CAS number 67367-24-2 properties and hazards

An In-Depth Technical Guide to Methyl 4-hydroxynicotinate (CAS No. 67367-24-2): Properties, Hazards, and Applications

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 67367-24-2) is a heterocyclic compound of significant interest within the realms of pharmaceutical and chemical research. As a derivative of nicotinic acid, a form of vitamin B3, its unique structural features make it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white solid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67367-24-2 | [1][2][3][4][5][6][7][8][9] |

| Chemical Name | This compound | [1][3][4][5][6] |

| Synonyms | Methyl 4-hydroxy-3-pyridinecarboxylate, 4-HYDROXY-NICOTINIC ACID METHYL ESTER | [2][4] |

| Molecular Formula | C₇H₇NO₃ | [1][6] |

| Molecular Weight | 153.14 g/mol | [1][3][6] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 338.3±22.0 °C (Predicted) | [1] |

| Density | 1.287±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1] |

Caption: Recommended safety workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [2]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [2]3. Avoid Contact: Take measures to prevent contact with skin and eyes. Avoid breathing dust. [2]4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [2]

Storage Protocol

-

Container: Keep the container tightly closed. [2]2. Conditions: Store in a dry, cool, and well-ventilated place. [2]3. Temperature: The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon). [1]4. Incompatibilities: Store away from strong oxidizing agents. [2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. [2]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]* Specific Hazards: During a fire, irritating and toxic gases may be generated. [2]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing. [2]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. [2]2. Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. [10]3. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [10]

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis. Its functional groups—the hydroxyl, ester, and the pyridine ring—offer multiple sites for chemical modification, making it a versatile precursor for the synthesis of various target molecules. A notable application is its use as a reagent in the synthesis of Trigonelline, an alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity. [1] A patent for a compound with agonistic activity on a somatostatin receptor describes a synthesis step involving a derivative of this compound. [11]This highlights its relevance in the development of new therapeutic agents.

Experimental Protocol: Bromination of a this compound Derivative

The following protocol is adapted from a patent and illustrates the use of a derivative of this compound in a bromination reaction. [11]This serves as a practical example of its application in a synthetic workflow.

Materials

-

This compound derivative (1.96 g)

-

Acetonitrile (20 mL)

-

Acetic acid (4 mL)

-

N-bromosuccinimide (NBS) (2.39 g)

-

Acetone

-

Round-bottom flask

-

Stir plate and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure

-

To a solution of the this compound derivative (1.96 g) in acetonitrile (20 mL) and acetic acid (4 mL), add N-bromosuccinimide (2.39 g) at room temperature.

-

Stir the mixture at 60°C for 4 hours.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the obtained residue, add acetone and stir for 5 minutes.

-

Collect the insoluble product by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the bromination of a this compound derivative.

References

- 1. This compound CAS#: 67367-24-2 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 67367-24-2|this compound|BLD Pharm [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Angene - this compound | 67367-24-2 | MFCD04114270 | AG00FAA8 [japan.angenechemical.com]

- 6. exchemistry.com [exchemistry.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. This compound | 67367-24-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. US20150232478A1 - Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes - Google Patents [patents.google.com]

The Discovery and Enduring Utility of Nicotinic Acid Esters: A Technical Guide for Scientific Professionals

Introduction: From Pellagra Prevention to Potent Vasodilators

The journey of nicotinic acid, also known as niacin or vitamin B3, is a compelling narrative in the annals of pharmacology. Initially identified as the "pellagra-preventive factor" in the early 20th century, its role as an essential nutrient overshadowed its other profound physiological effects for decades.[1] The discovery by Rudolf Altschul in 1955 that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels marked a paradigm shift, establishing it as the first-ever lipid-modifying drug.[2][3] However, it was the esterification of this simple pyridine-3-carboxylic acid that unlocked a new realm of therapeutic applications, primarily centered on its potent vasodilatory properties. These esters, particularly the short-chain alkyl and benzyl variants, have become indispensable tools in dermatology, pharmacology, and drug delivery, valued for their ability to induce localized, transient hyperemia.

This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and therapeutic applications of nicotinic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.

The Genesis of Nicotinic Acid Esters: A Historical Perspective

While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine, its esters entered the scientific lexicon much later.[4] The initial interest in these compounds stemmed from their ability to act as topical rubefacients, agents that cause redness and a warming sensation on the skin due to increased blood flow.[5] This effect was a direct consequence of the vasodilatory nature of the parent nicotinic acid, but the ester forms offered advantages in terms of skin penetration and formulation.

Simple esters like methyl, ethyl, and benzyl nicotinate became common ingredients in topical preparations for relieving muscle and joint pain.[2][4][6] Their ability to induce localized vasodilation was thought to aid in the removal of metabolic waste products and provide a counter-irritant effect, thereby alleviating pain.[7] Over time, the applications of nicotinic acid esters have expanded beyond simple rubefacients, with researchers exploring their use as penetration enhancers for other transdermal drugs and as diagnostic tools to assess microvascular function.[8][9]

The Chemistry of Creation: Synthesis of Key Nicotinic Acid Esters

The most prevalent and established method for the laboratory and industrial synthesis of simple nicotinic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction between nicotinic acid and an alcohol is a cornerstone of organic synthesis.

Experimental Protocol: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate

This protocol details the synthesis of methyl nicotinate, a widely used nicotinic acid ester.

Materials:

-

Nicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (optional)

Procedure:

-

In a round-bottom flask, suspend nicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 13 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with chloroform using a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to yield crude methyl nicotinate.

-

For higher purity, the product can be purified by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system (e.g., 4:1 v/v).[4][10]

Experimental Protocol: Synthesis of Ethyl Nicotinate

The synthesis of ethyl nicotinate follows a similar procedure to that of methyl nicotinate, with ethanol replacing methanol.

Materials:

-

Nicotinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Toluene (optional, for azeotropic removal of water)

-

Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Combine nicotinic acid and anhydrous ethanol in a round-bottom flask. A solid acid catalyst can be used as an alternative to sulfuric acid to simplify workup.[11][12]

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture. If using toluene, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.[11]

-

Upon completion, cool the reaction mixture and neutralize with a sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl nicotinate.[13]

Mechanism of Action: Unraveling the Vasodilatory Pathway

The topical application of nicotinic acid esters leads to their percutaneous absorption and subsequent hydrolysis to nicotinic acid in the skin. The liberated nicotinic acid then initiates a signaling cascade that results in localized vasodilation.

The primary molecular target for nicotinic acid's vasodilatory effect is the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂).[14][15] This receptor is highly expressed on Langerhans cells in the epidermis and on dermal dendritic cells.

The binding of nicotinic acid to GPR109A on these immune cells triggers the activation of phospholipase A₂. This enzyme, in turn, catalyzes the release of arachidonic acid from membrane phospholipids. The arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, most notably prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).[14]

These prostaglandins then diffuse to the surrounding dermal capillaries and act on their respective receptors on the vascular smooth muscle cells. PGD₂ binds to the DP1 receptor, while PGE₂ acts on the EP2 and EP4 receptors.[14] The activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately results in the relaxation of the vascular smooth muscle and vasodilation. This increased blood flow manifests as the characteristic erythema or flushing observed on the skin.

Caption: Mechanism of topical nicotinic acid ester-induced vasodilation.

Structure-Activity Relationship and Comparative Effects

The structure of the ester group significantly influences the physicochemical properties and biological activity of nicotinic acid esters. The lipophilicity of the ester, which is largely determined by the length and branching of the alkyl chain, affects its percutaneous absorption. Generally, more lipophilic esters can penetrate the stratum corneum more readily.

However, the rate of hydrolysis to release the active nicotinic acid is also a critical factor. Esters that are too stable may not release the parent compound efficiently in the skin, leading to reduced efficacy. Conversely, esters that are too labile may hydrolyze prematurely in the formulation, leading to stability issues and potential for systemic absorption.

| Derivative | Experimental Model | Vasoconstrictor Agent | Potency (ED₅₀) | Efficacy (Rₘₐₓ/Effect) |

| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta rings | Phenylephrine | 21.3 nM | 78.7% relaxation |

| 2-(1-adamantylthio)nicotinamide | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 77.7% relaxation[16] |

| 2-(1-adamantylthio)nicotinonitrile | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 71.6% relaxation[16] |

| Nicorandil | Anesthetized dogs | Not applicable (in vivo) | 25 µg/kg/min (i.v. infusion) | Significant improvement in myocardial segment shortening after ischemia[16] |

| N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) | Anesthetized dogs | Not applicable (in vivo) | 0.003-1 mg (intra-arterial) | Dose-dependent increase in coronary blood flow[16] |

| Nicotinic acid | Anesthetized dogs | Not applicable (in vivo) | 0.3 mg/kg/min | Marked improvement in % SS and dL/dt during reperfusion |

| Methyl Nicotinate | Human skin (in vivo) | Not applicable | Not applicable | Induces local erythema and transient increase in skin perfusion[4] |

| Benzyl Nicotinate | Human (topical) | Not applicable | Not applicable | Used as a vasodilator in combination with heparin for thrombophlebitis[3][17] |

| Note: Direct comparison of potency and efficacy should be made with caution due to the different experimental models and conditions. |

Formulation Science and Drug Delivery Applications

The formulation of nicotinic acid esters into topical delivery systems presents several challenges, including ensuring stability, controlling the rate of drug release and penetration, and minimizing skin irritation.[18]

Key Formulation Strategies:

-

Emulsions (Creams and Lotions): Oil-in-water emulsions are common vehicles for nicotinic acid esters, offering good cosmetic acceptability. The choice of emulsifiers and emollients can influence the stability of the ester and its penetration into the skin.

-

Gels: Hydroalcoholic gels provide a non-greasy vehicle for the delivery of nicotinic acid esters. The inclusion of penetration enhancers can improve the bioavailability of the active ingredient.

-

Microemulsions: Microemulsions are thermodynamically stable, transparent, and low-viscosity systems of oil, water, and surfactants. They can act as excellent reservoirs for lipophilic drugs like nicotinic acid esters, enhancing their solubility and skin penetration.[8][19] The small droplet size of the dispersed phase allows for intimate contact with the stratum corneum, facilitating drug partitioning into the skin.

-

Prodrug Approach: More complex esters can be designed as prodrugs to improve delivery and reduce side effects. For example, myristyl nicotinate is being developed to deliver nicotinic acid to the skin for conditions involving impaired skin barrier function, with the aim of minimizing the flushing effect.[20]

Caption: A generalized workflow for the development of topical formulations containing nicotinic acid esters.

Modern and Future Applications

While the traditional use of nicotinic acid esters as rubefacients continues, their unique properties have led to their investigation in more advanced applications:

-

Penetration Enhancers: The vasodilatory effect of nicotinic acid esters can increase the permeability of the skin to other co-administered drugs by increasing blood flow and potentially altering the structure of the stratum corneum.[21][22]

-

Diagnostic Tools: The controlled induction of erythema by topical nicotinic acid esters can be used as a non-invasive method to assess microvascular reactivity and endothelial function. This has potential applications in the early detection and monitoring of cardiovascular diseases.[23]

-

Targeted Drug Delivery: The synthesis of novel nicotinic acid esters with specific properties is an active area of research. For example, fluorinated esters have been investigated for pulmonary drug delivery.[24]

Conclusion

From their humble beginnings as components of topical analgesics, nicotinic acid esters have evolved into versatile molecules with a broad range of applications in pharmaceutical sciences. Their well-characterized mechanism of action, coupled with the ability to tailor their physicochemical properties through esterification, ensures their continued relevance in both established and emerging therapeutic and diagnostic fields. For the drug development professional, a thorough understanding of the history, synthesis, and formulation of these compounds is crucial for harnessing their full potential in creating innovative and effective products.

References

- 1. Comparative effects of nicorandil, nitroglycerin, nicotinic acid, and SG-86 on the metabolic status and functional recovery of the ischemic-reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1mg.com [1mg.com]

- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. Methyl Nicotinate - Methyl Nicotinate (Antirheumatic/ Rubefacient) | Biesterfeld SE [biesterfeld.com]

- 6. drugs.com [drugs.com]

- 7. Topical rubefacients for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Benzyl Nicotinate + Heparin: View Uses, Side Effects and Medicines [truemeds.in]

- 18. ulprospector.com [ulprospector.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring niacin-associated skin toxicity (NASTy) stigmata along with symptoms to aid development of niacin mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Methyl 4-Hydroxynicotinate: A Versatile Pyridine Building Block for Modern Medicinal Chemistry

Application Note & Technical Guide

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it ideal for engaging with biological targets such as the ATP-binding pocket of protein kinases.[1] Methyl 4-hydroxynicotinate (M4HN) has emerged as a particularly valuable building block due to its trifunctional nature. The presence of a methyl ester at the C3 position, a nucleophilic nitrogen at N1, and a strategically placed hydroxyl group at the C4 position provides three distinct points for chemical diversification. This guide provides a detailed technical overview of the core reactivity of M4HN and offers field-proven protocols for its functionalization, empowering researchers, scientists, and drug development professionals to leverage this versatile scaffold in the design and synthesis of novel therapeutics.

Physicochemical Properties and Structural Attributes

This compound is a commercially available, stable solid. Its structure presents a fascinating tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. This equilibrium influences its reactivity, particularly at the pyridine nitrogen and the C4-oxygen. For synthetic planning, it is crucial to recognize that reactions can proceed from either tautomer depending on the conditions.

| Property | Value | Reference |

| CAS Number | 67367-24-2 | [2] |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=C(C=CN=C1)O | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

Core Reactivity & Strategic Functionalization

The synthetic power of M4HN lies in its three orthogonal functional handles. A strategic approach allows for the sequential or selective modification of the pyridine core to build molecular complexity, making it an ideal starting point for library synthesis in drug discovery campaigns.[6][7]

The C4-Hydroxyl: A Gateway to Cross-Coupling

The hydroxyl group at the C4 position is the most powerful handle for introducing molecular diversity. In its native state, it is a poor leaving group. Therefore, the critical first step is its conversion into a highly reactive electrophile, such as a chloride, bromide, or triflate. This "activation" transforms the electron-rich pyridine into a substrate suitable for modern palladium-catalyzed cross-coupling reactions.

-

Causality: The conversion to a halide like methyl 4-chloronicotinate is essential because the carbon-halogen bond can readily participate in the oxidative addition step of the catalytic cycle for reactions like Suzuki-Miyaura coupling.[8][9] This enables the formation of C-C bonds, which is fundamental for constructing the complex bi-aryl scaffolds often found in kinase inhibitors.[1][10]

The N1-Nitrogen: Modulating Solubility and Potency

The pyridine nitrogen can be readily alkylated, typically under basic conditions with an alkyl halide.[11] This modification serves several purposes in medicinal chemistry:

-

Modulating Physicochemical Properties: N-alkylation can be used to tune solubility and lipophilicity.

-

Exploring Chemical Space: It introduces new vectors for interacting with the target protein.

-

Preventing Metabolism: In some cases, blocking this position can prevent N-oxidation, a common metabolic pathway.

-

Expert Insight: The choice of base is critical in N-alkylation to avoid unwanted side reactions. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the pyridine nitrogen as the nucleophile.[11]

The C3-Ester: Amide Bond Formation

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to form nicotinamide derivatives. This is a robust and widely used transformation for late-stage diversification in drug discovery programs.

Detailed Application Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the key transformations of M4HN.

Protocol 1: Activation of the C4-Hydroxyl Group to Methyl 4-Chloronicotinate

This protocol describes the conversion of the C4-hydroxyl group into a chloride, a crucial intermediate for subsequent cross-coupling reactions. The procedure is adapted from established methods for converting hydroxypyridines to chloropyridines.[1][12]

Materials:

-

This compound (M4HN)

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene (approx. 5 mL per 1 mmol of M4HN). With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) via syringe at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8. Caution: This quenching is highly exothermic and releases HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, methyl 4-chloronicotinate[13], can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

| Intermediate | CAS Number | Molecular Formula | Molecular Weight |

| Methyl 4-chloronicotinate | 63592-85-8 | C₇H₆ClNO₂ | 171.58 g/mol |

| Methyl 4-chloronicotinate HCl | 1351479-18-9 | C₇H₇Cl₂NO₂ | 208.04 g/mol |

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the use of methyl 4-chloronicotinate in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position. This is a cornerstone reaction for synthesizing bi-aryl kinase inhibitors.[8][14]

Materials:

-

Methyl 4-chloronicotinate (1.0 eq)

-

Aryl- or heteroarylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Flame-dried Schlenk flask with condenser and inert gas line

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add methyl 4-chloronicotinate, the boronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated nicotinate derivative.

| Parameter | Condition/Reagent | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common, effective, and commercially available catalyst system for Suzuki couplings.[8] |

| Base | K₂CO₃ (aqueous) | Activates the boronic acid for transmetalation and neutralizes the acid produced.[9] |

| Solvent | Dioxane/Water | Solubilizes both the organic and inorganic reagents to facilitate the reaction.[14] |

| Atmosphere | Inert (Ar or N₂) | Prevents oxidative degradation of the active Pd(0) species and phosphine ligands.[14] |

Protocol 3: N-Alkylation of the Pyridine Ring

This protocol provides a general method for the alkylation of the pyridine nitrogen, adding another point of diversity to the M4HN scaffold.[11][15]

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask with nitrogen inlet

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound and the base (K₂CO₃).

-

Solvent and Reagent: Add anhydrous DMF and stir to form a suspension. Add the alkyl halide dropwise at room temperature.

-